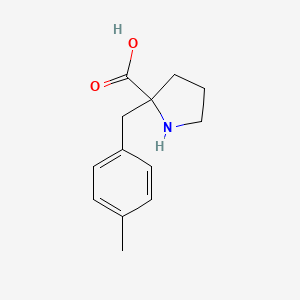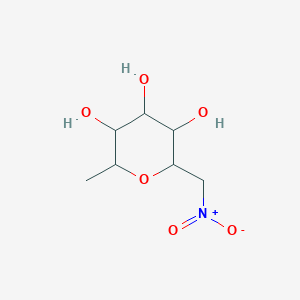
6-O-Trityl-1,2,3,4-tetra-O-benzyl-beta-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose: is a complex organic compound that belongs to the class of mannopyranosides. It is characterized by the presence of trityl and benzyl protecting groups attached to the mannopyranose ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose typically involves the protection of the hydroxyl groups of mannopyranose. The process begins with the selective protection of the 6-hydroxyl group using a trityl group. This is followed by the benzylation of the remaining hydroxyl groups. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the trityl group, converting it back to the hydroxyl group.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Benzyl chloride and sodium hydride in dimethylformamide are used for benzylation reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected mannopyranose derivatives.
Substitution: Various substituted mannopyranose derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose is widely used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions. It serves as a building block for the preparation of oligosaccharides and glycoconjugates.
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of mannopyranosides in cellular processes. It is also employed in the synthesis of glycosylated natural products and analogs.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs. Its derivatives are investigated for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: In the industrial sector, 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose primarily involves its role as a protecting group in organic synthesis. The trityl and benzyl groups protect the hydroxyl functionalities of the mannopyranose ring, allowing selective reactions to occur at other positions. This selective protection is crucial for the stepwise synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
- 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose
- 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-alpha-D-mannopyranose
- 1,2,3,4,6-Penta-O-benzyl-D-mannopyranose
Comparison: 6-O-Trityl-1,2,3,4-tetra-O-benzyl-alpha-D-mannopyranose is unique due to the presence of both trityl and benzyl protecting groups. This combination provides a higher degree of selectivity and stability in synthetic reactions compared to compounds with only benzyl or trityl groups. The trityl group offers robust protection for the 6-hydroxyl group, while the benzyl groups protect the remaining hydroxyl functionalities, making it a versatile intermediate in complex carbohydrate synthesis.
Propriétés
IUPAC Name |
2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFKLSXFOMSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)


![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)





![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)

